molecular formula C17H20N4O3S B5596189 6-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

6-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B5596189
M. Wt: 360.4 g/mol
InChI Key: CHJQBJIQNJYJOG-NWDGAFQWSA-N
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Description

6-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[322]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that features a unique bicyclic structure fused with a thiazolo[3,2-a]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Diazabicyclo[3.2.2]nonane Core: This can be achieved through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Propyl Group: Alkylation of the diazabicyclo[3.2.2]nonane core with a propyl halide in the presence of a strong base.

    Formation of the Thiazolo[3,2-a]pyrimidine Ring: This can be synthesized by reacting a thiazole derivative with a pyrimidine precursor under appropriate conditions.

    Coupling of the Two Fragments: The final step involves coupling the diazabicyclo[3.2.2]nonane core with the thiazolo[3,2-a]pyrimidine ring through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazolo[3,2-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, this compound could be used to study enzyme interactions, receptor binding, or as a probe in biochemical assays.

Medicine

The unique structure of this compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new polymers, coatings, or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one would depend on its specific application. In a medicinal context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(1S,5R)-7-oxo-6-methyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
  • 6-[(1S,5R)-7-oxo-6-ethyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Uniqueness

The uniqueness of 6-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one lies in its specific substitution pattern and the combination of the diazabicyclo[3.2.2]nonane core with the thiazolo[3,2-a]pyrimidine ring. This unique structure could confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

6-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-2-5-20-12-4-3-11(14(20)22)9-19(10-12)15(23)13-8-18-17-21(16(13)24)6-7-25-17/h6-8,11-12H,2-5,9-10H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJQBJIQNJYJOG-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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